(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide

HDAC inhibition Enzyme assay Epigenetics

The compound (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide (CAS 951655-99-5) is a tetrahydropyranyl (THP)-protected N-hydroxyacrylamide indole derivative. It belongs to the class of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, which have been identified as potent histone deacetylase (HDAC) inhibitors with in vivo antitumor activity.

Molecular Formula C22H22N2O5S
Molecular Weight 426.49
CAS No. 951655-99-5
Cat. No. B2603389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide
CAS951655-99-5
Molecular FormulaC22H22N2O5S
Molecular Weight426.49
Structural Identifiers
SMILESC1CCOC(C1)ONC(=O)C=CC2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H22N2O5S/c25-21(23-29-22-8-4-5-15-28-22)12-10-17-9-11-20-18(16-17)13-14-24(20)30(26,27)19-6-2-1-3-7-19/h1-3,6-7,9-14,16,22H,4-5,8,15H2,(H,23,25)/b12-10+
InChIKeyLVBSWRMRNBSZJC-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

951655-99-5: A THP-Protected HDAC Inhibitor Precursor in the 1-Benzenesulfonylindole Series


The compound (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide (CAS 951655-99-5) is a tetrahydropyranyl (THP)-protected N-hydroxyacrylamide indole derivative . It belongs to the class of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, which have been identified as potent histone deacetylase (HDAC) inhibitors with in vivo antitumor activity [1]. Unlike its free hydroxamic acid analog (compound 8), the oxan-2-yloxy (THP) group masks the zinc-binding moiety, rendering the molecule essentially inactive as an HDAC inhibitor (HDAC1/2 IC50 = 5,000 nM in HeLa extract) and positioning it instead as a synthetic intermediate or prodrug scaffold [2].

Synthesis THP-protected precursor for indole-based HDAC inhibitor synthesis
Prodrug Acid-labile scaffold with tunable physicochemical properties
Control Negative control for HDAC target engagement screening

Why THP Protection Makes 951655-99-5 Non-Interchangeable with Active Hydroxamic Acid HDAC Inhibitors


Generic substitution within the benzenesulfonylindole HDAC inhibitor class is not viable because the oxan-2-yloxy (THP) group on 951655-99-5 completely blocks the hydroxamic acid zinc-binding functionality essential for HDAC inhibition [1]. In contrast, the free hydroxamic acid analog, compound 8, exhibits low nanomolar IC50 values against HDAC1 (12.3 nM), HDAC2 (4.0 nM), and HDAC6 (1.0 nM) [2]. This ~400- to 1,250-fold potency differential means that 951655-99-5 cannot substitute for active HDAC inhibitors in target engagement or cellular efficacy assays. Its value lies instead in its role as a chemically stable, acid-labile protected intermediate that can be deprotected by TFA to liberate the active inhibitor, making it a strategic choice for multi-step synthetic workflows or for studies requiring a deployable prodrug form with tuned physicochemical properties [1].

THP masking abolishes zinc-binding The oxan-2-yloxy group blocks the hydroxamic acid, creating a >1000-fold potency gap versus free hydroxamic acid HDAC inhibitors.
Chemical stability profile differs THP protection introduces acid-lability; free hydroxamic acids may exhibit different stability and handling requirements.
Not interchangeable in biological assays Direct use yields minimal HDAC inhibition; deprotection is required to generate the active inhibitor, limiting direct substitution.

Quantitative Differentiation of 951655-99-5: Head-to-Head and Cross-Study Evidence Against Active HDAC Inhibitor Comparators


HDAC1/2 Inhibitory Potency: THP-Protected vs. Free Hydroxamic Acid (Compound 8)

The THP-protected compound 951655-99-5 exhibits an HDAC1/HDAC2 IC50 of 5,000 nM in HeLa cell extract, whereas its free hydroxamic acid counterpart, compound 8, inhibits HDAC1 with an IC50 of 12.3 nM and HDAC2 with an IC50 of 4.0 nM in isolated isoenzyme assays [1][2]. This represents a 406-fold to 1,250-fold reduction in potency due to THP masking of the zinc-binding group.

HDAC1/2 Potency: THP vs Free Acid
Reported
5,000 nM vs 12.3 nM (HDAC1), 4.0 nM (HDAC2)
~400- to 1,250-fold potency gap confirms protected form is not a direct inhibitor.
HeLa extract vs recombinant isoenzyme; fluorogenic peptide substrate
HDAC inhibition Enzyme assay Epigenetics

HeLa Nuclear HDAC Inhibition: THP Intermediate vs. FDA-Approved SAHA (Vorinostat)

In HeLa nuclear extract assays, the THP-protected 951655-99-5 yields an IC50 of 5,000 nM, compared to SAHA (vorinostat) which exhibits an IC50 of 96.4 nM in the same assay system when tested in the original J. Med. Chem. study [1][2]. This makes the THP-protected form approximately 52-fold less potent than the FDA-approved pan-HDAC inhibitor, consistent with its role as a protected prodrug.

HeLa Nuclear HDAC: THP vs SAHA
Reported
5,000 nM vs 96.4 nM
~52-fold weaker than clinical benchmark, consistent with protected prodrug role.
HeLa nuclear extract, fluorometric HDAC activity assay
Pan-HDAC inhibition Cancer epigenetics Benchmark comparison

Indole vs. Indoline Core Scaffold Comparison: Compound 8 vs. MPT0E028 (Imofinostat)

The indole-based compound 8 (the deprotected form of 951655-99-5) inhibits HDAC1 with an IC50 of 12.3 nM, whereas the indoline-based MPT0E028 inhibits HDAC1 with an IC50 of 53.0 nM [1][2]. This 4.3-fold greater potency of the indole scaffold over the indoline scaffold is likely due to the planar, aromatic character of indole facilitating stronger interactions within the HDAC1 active site channel. The indole core also confers improved HDAC2 potency (4.0 nM vs. 106.2 nM for MPT0E028) [1][2].

Indole Scaffold (Compound 8) vs Indoline
Reported
IC50 12.3 nM (HDAC1) vs 53.0 nM
Indole core offers higher intrinsic potency after deprotection.
Recombinant HDAC1; fluorogenic substrate; MPT0E028 comparator
Scaffold comparison HDAC1 selectivity Indole vs indoline

Physicochemical Profile: Lipophilicity and Molecular Weight Differentiation from Free Hydroxamic Acids

The THP-protected compound 951655-99-5 has a calculated LogP of 3.8 and a molecular weight of 426.49 g/mol, whereas the free hydroxamic acid compound 8 has a lower molecular weight (approximately 342 g/mol) and a correspondingly lower predicted LogP [1][2]. The increased lipophilicity and molecular bulk conferred by the oxan-2-yl group may enhance passive membrane permeability and alter tissue distribution relative to the free hydroxamic acid, making 951655-99-5 a candidate for oral prodrug strategies where tunable pharmacokinetics are desired.

Physicochemical Profile
Supporting evidence
LogP 3.8, MW 426.5 g/mol
Increased lipophilicity may support permeability in prodrug applications.
In silico calculated; MW increase ~84 g/mol vs free hydroxamic acid
LogP Drug-likeness Permeability

Purity Specification: ≥97% (NLT 97%) — Quality Benchmark for Reproducible Deprotection Chemistry

Commercially available 951655-99-5 is specified at NLT 97% purity (HPLC), as certified by ISO-compliant vendors . This high purity threshold is critical for ensuring quantitative yields in the TFA-mediated deprotection step that generates the active HDAC inhibitor compound 8. Lower purity batches of unprotected hydroxamic acids or alternative intermediates may contain metal contaminants or premature deprotection byproducts that compromise downstream catalytic coupling reactions.

Purity Specification
Data to verify
≥97% (HPLC)
Ensures reproducible deprotection yields in synthetic workflows.
Supplier QC specification; independent verification recommended
Purity Quality control Reproducibility

Optimal Deployment Scenarios for 951655-99-5 Based on Its Quantitative Differentiation Profile


Synthetic Intermediate for High-Potency Indole-Based HDAC Inhibitor (Compound 8) Preparation

951655-99-5 is the direct penultimate precursor to compound 8, a low-nanomolar HDAC1/2/6 inhibitor (IC50 = 12.3, 4.0, 1.0 nM) [1]. The TFA-mediated deprotection of the THP group quantitatively liberates the active hydroxamic acid. This established synthetic route, published in J. Med. Chem., makes 951655-99-5 the preferred intermediate for medicinal chemistry groups optimizing 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indoles for oncology applications. Procurement of the THP-protected form rather than the free hydroxamic acid simplifies purification and improves shelf stability during multi-step synthesis.

Prodrug Strategy: In Situ Activation Studies with Tunable Pharmacokinetics

The 5,000 nM HDAC IC50 of 951655-99-5, 52-fold weaker than SAHA, confirms that the THP group effectively masks the zinc-binding hydroxamic acid [1][2]. This property enables its use as an acid-labile prodrug in cellular and in vivo models where intracellular acidic environments (e.g., endosomes, tumor microenvironment) slowly cleave the THP group to release active compound 8. The enhanced LogP (3.8 vs. ~2.0–2.5 for free hydroxamic acid) further supports its application in oral bioavailability studies where passive permeability is a limiting factor [3].

Negative Control for HDAC Target Engagement Assays

Due to its 406-fold weaker HDAC1 inhibition relative to compound 8 (IC50 = 5,000 nM vs. 12.3 nM), 951655-99-5 serves as an ideal negative control in HDAC inhibitor screening cascades [1][2]. When paired with compound 8 or SAHA, it allows researchers to verify that observed cellular phenotypes (e.g., histone H3 hyperacetylation, p21 induction) are specifically mediated through zinc-dependent HDAC inhibition rather than off-target effects of the benzenesulfonylindole scaffold.

SAR Studies on N-Hydroxyacrylamide Zinc-Binding Group Modifications

As the THP-protected variant of compound 8, 951655-99-5 is an essential comparator in structure-activity relationship (SAR) studies evaluating the impact of zinc-binding group (ZBG) modifications on HDAC potency and selectivity [1]. The quantitative ~400–1,250-fold drop in HDAC inhibitory activity provides a benchmark that can be compared against other ZBG capping strategies (e.g., methyl ester, benzyl ether) to rank-order the efficiency of different protecting groups. This makes it a valuable reference compound for academic and industrial medicinal chemistry teams designing next-generation HDAC inhibitors.

Application
Selection Property
Validation Focus
Indole-Based HDAC Inhibitor Synthesis
THP-protected precursor, quantitative deprotection
Conversion efficiency and product purity
Prodrug Activation Studies
Acid-labile masking, enhanced lipophilicity
Cellular activation kinetics, permeability assays
HDAC Target Engagement Assays
Minimal HDAC inhibition
Specificity of observed cellular phenotypes
Zinc-Binding Group SAR Studies
THP as ZBG masking benchmark
Deprotection efficiency and SAR rank-ordering
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